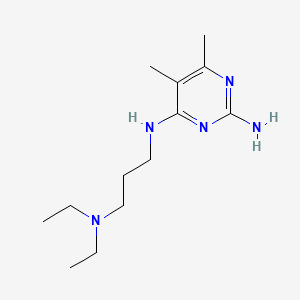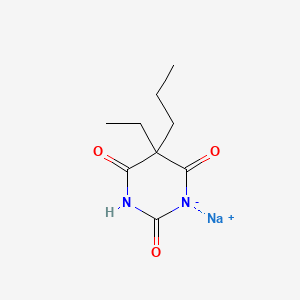
Sodium 5-ethyl-5-propylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-ethyl-5-propylbarbiturate is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. Barbiturates are a class of drugs that act as central nervous system depressants, and they have been used in medicine for over a century. This compound is particularly noted for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the brain .
Preparation Methods
The synthesis of sodium 5-ethyl-5-propylbarbiturate typically involves the following steps:
Bromination: Ethyl malonic acid diethyl ester is brominated to form an intermediate compound.
Alkylation: The brominated intermediate is then alkylated with a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization with urea, followed by acidification to form the barbiturate core structure.
Sodium Salt Formation: The final step involves the conversion of the barbiturate into its sodium salt form by reacting it with sodium methoxide in methanol
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Sodium 5-ethyl-5-propylbarbiturate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the barbiturate into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the barbiturate ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives and urea.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 5-ethyl-5-propylbarbiturate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes and neurotransmission.
Medicine: It serves as a reference compound in the development of new sedative and anticonvulsant drugs.
Industry: The compound is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other barbiturate derivatives
Mechanism of Action
The primary mechanism of action of sodium 5-ethyl-5-propylbarbiturate involves the modulation of GABA receptors. By binding to GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect . Additionally, the compound can inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release .
Comparison with Similar Compounds
Sodium 5-ethyl-5-propylbarbiturate can be compared to other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Known for its long-acting anticonvulsant properties, phenobarbital is less sedative at therapeutic doses compared to this compound
Pentobarbital: This compound is a short-acting barbiturate used primarily for anesthesia and euthanasia. .
Amobarbital: An intermediate-acting barbiturate used for its sedative and hypnotic effects. .
This compound is unique in its specific alkyl substitutions, which influence its pharmacological properties and duration of action.
Properties
CAS No. |
64038-27-3 |
|---|---|
Molecular Formula |
C9H13N2NaO3 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
sodium;5-ethyl-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
InChI Key |
OVUYDYFWRKGKKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



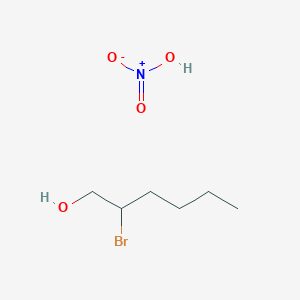
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
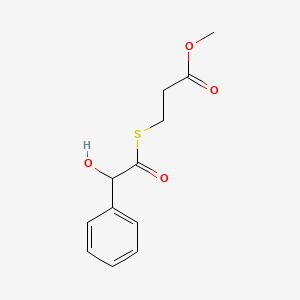
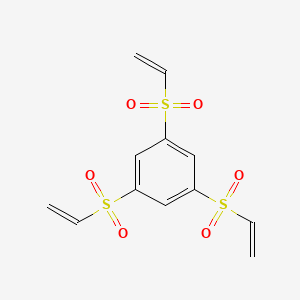

![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)

